N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine
Description
Introduction to N-[(5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl]-ethanamine
Chemical Identity and Structural Characteristics
This compound is characterized by its 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms. Key structural and physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₇N₃O | |
| Molecular Weight | 183.25 g/mol | |
| SMILES Notation | CCNCC1=NOC(CC(C)C)=N1 | |
| IUPAC Name | N-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]ethanamine |
The isobutyl group at position 5 and the ethanamine side chain at position 3 contribute to its hydrophobic and hydrogen-bonding capabilities, respectively. The 1,2,4-oxadiazole ring itself is planar, with resonance stabilization due to delocalized π-electrons across the O–N–C–N–C framework.
Historical Context of 1,2,4-Oxadiazole Compounds
Discovery and Initial Classification as Azoximes
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who termed it "azoxime" or "furo[ab]diazole" due to its structural resemblance to furan derivatives. Early syntheses involved cyclization of amidoximes with acid chlorides, a method still relevant today. For example, benzil dioxime rearrangements under Beckmann conditions yielded stable azoximes, establishing foundational reactivity patterns.
Evolution of Oxadiazole Chemistry Since 1884
Post-1960s, 1,2,4-oxadiazoles gained prominence in medicinal chemistry. The 1972 discovery of 5-methyl-3-phenyl-1,2,4-oxadiazole as an anti-inflammatory agent marked a turning point. Advances in synthetic methods, such as 1,3-dipolar cycloadditions between nitrile oxides and nitriles, enabled scalable production of diverse derivatives. By the 2010s, over 200 patents highlighted applications in antibiotics (e.g., ND-421 for MRSA), antitumor agents, and liquid crystals.
Position within Heterocyclic Chemistry Classification
Under the International Patent Classification (IPC), 1,2,4-oxadiazoles fall under C07D 271/07 , denoting five-membered heterocycles with two nitrogen atoms and one oxygen atom. Key subclassifications include:
- C07D 401/00 : Heterocycles with multiple non-condensed rings (e.g., hybrid 1,2,4-oxadiazole/quinoline systems).
- C07D 498/22 : Bridged systems incorporating 1,2,4-oxadiazoles.
These classifications underscore the compound’s relevance in multi-target drug design and materials science.
Research Significance in Contemporary Chemical Science
Recent studies highlight 1,2,4-oxadiazoles as bioisosteres for esters and amides, mitigating hydrolysis issues in drug candidates. For example, ND-421 , a 1,2,4-oxadiazole derivative, exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting penicillin-binding protein 2a (PBP2a). Modifications to the 3- and 5-positions, as seen in this compound, enhance pharmacokinetic profiles by balancing lipophilicity and solubility.
Properties
IUPAC Name |
N-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-4-10-6-8-11-9(13-12-8)5-7(2)3/h7,10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTPMUYJHKFJHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NOC(=N1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649205 | |
| Record name | N-{[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915925-33-6 | |
| Record name | N-{[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of an amidoxime with an isocyanate or a nitrile oxide. The reaction conditions often include the use of solvents such as methanol or dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxadiazole derivatives, while reduction can produce amine-substituted oxadiazoles .
Scientific Research Applications
N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound inhibits enzymes such as thymidylate synthase, which is crucial for DNA synthesis in cancer cells. This inhibition prevents the proliferation of cancer cells and induces apoptosis .
Comparison with Similar Compounds
Table 1: Substituent Effects on Molecular Properties
Key Observations :
- Isobutyl vs.
- Cyclobutyl : The cyclobutyl analog forms a hydrochloride salt, improving crystallinity and stability for storage .
- Trifluoromethylphenoxy: This bulkier substituent introduces strong electron-withdrawing effects, which may enhance binding affinity to targets like γ-secretase (e.g., BMS-708163 in ) .
Key Insights :
- Synthesis : Most analogs are synthesized via cyclization or nucleophilic substitution, with purity levels exceeding 95% in commercial batches .
- Biological Relevance : Methyl and trifluoromethyl derivatives show promise in therapeutic areas such as oncology and neurology, though the isobutyl variant’s specific applications remain understudied .
Table 3: Hazard and Stability Comparisons
Biological Activity
N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine is a synthetic compound that belongs to the class of 1,2,4-oxadiazoles. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The unique structure of oxadiazoles contributes to their bioisosteric properties, making them suitable candidates for drug development.
The molecular formula of this compound is with a CAS number of 915925-33-6. The compound exhibits irritant properties and has been synthesized for various biological evaluations.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 915925-33-6 |
| Hazard Classification | Irritant |
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial activity. A study focusing on various 1,2,4-oxadiazole derivatives showed that these compounds could inhibit the growth of several bacterial strains. Specifically, this compound was evaluated for its effectiveness against common pathogens.
Monoamine Oxidase Inhibition
Monoamine oxidase (MAO) plays a critical role in the metabolism of neurotransmitters and is implicated in neurological disorders such as Parkinson's disease. Compounds similar to this compound have been studied for their MAO inhibitory activity. For instance, a related study found that certain oxadiazole derivatives exhibited potent MAO-B inhibition with IC50 values in the low micromolar range . This suggests potential therapeutic applications for mood disorders and neurodegenerative diseases.
Anticancer Properties
The anticancer potential of this compound has also been investigated. A recent study highlighted that oxadiazole derivatives could induce apoptosis in cancer cell lines. The compound demonstrated moderate cytotoxicity against various cancer cell types with IC50 values indicating effectiveness in inhibiting cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of oxadiazole compounds is crucial for optimizing their biological activity. Modifications at specific positions on the oxadiazole ring can enhance potency and selectivity against targeted biological pathways. For instance, substituents on the nitrogen atoms can significantly influence the compound's interaction with biological targets .
Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
A comprehensive study synthesized a series of 1,2,4-oxadiazole derivatives and evaluated their biological activities. Among these derivatives, this compound was highlighted for its promising antibacterial activity against Staphylococcus aureus and Escherichia coli .
Case Study 2: MAO Inhibition and Neuroprotective Effects
In another study focused on neuroprotective agents for Parkinson's disease treatment, several oxadiazole derivatives were screened for MAO-B inhibition. The results indicated that modifications leading to increased lipophilicity improved the inhibitory effects on MAO-B enzymes . this compound was among those showing significant promise as a lead compound.
Q & A
Q. What are the established synthetic routes for N-[(5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach is:
Cyclization : React hydroxylamine derivatives with nitriles or carboxylic acids to form the 1,2,4-oxadiazole ring.
Functionalization : Introduce the isobutyl group at position 5 of the oxadiazole via alkylation or nucleophilic substitution.
Ethanamine Attachment : Use reductive amination or nucleophilic substitution to attach the ethanamine moiety to the methyl group at position 3 of the oxadiazole.
Example: A similar compound, N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine, was synthesized via refluxing intermediates with triethylamine, followed by TLC monitoring and recrystallization .
Q. How is the compound structurally characterized?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify substituent positions and purity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight.
- X-ray Crystallography : For absolute configuration determination. SHELX programs are widely used for small-molecule refinement .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for this compound?
- Methodological Answer : Key factors include:
- Reaction Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency.
- Catalysts : Use of Lewis acids (e.g., ZnCl) for oxadiazole ring formation.
- Purification : Column chromatography or recrystallization with solvents like pet-ether or ethyl acetate.
Example: A related oxadiazole synthesis achieved 85% yield using triethylamine as a base and reflux conditions .
Q. What are the structure-activity relationship (SAR) findings for this compound in biological systems?
- Methodological Answer : SAR studies focus on:
- Oxadiazole Ring Modifications : Substitutions at position 5 (e.g., isobutyl vs. aryl groups) impact lipophilicity and target binding.
- Ethanamine Chain Flexibility : Methylation or elongation alters pharmacokinetics.
Example: In serotonin receptor studies, analogs with bulkier substituents showed higher affinity for 5-HT receptors .
Q. How can discrepancies in reported biological activities be resolved?
- Methodological Answer : Contradictions often arise from:
- Assay Conditions : Variations in pH, temperature, or cell lines (e.g., GH-S1 cells vs. HEK293).
- Compound Purity : Impurities from incomplete purification (e.g., residual solvents) can skew results.
Example: Enzyme inhibition data for oxadiazole derivatives varied by >20% between studies due to differences in assay protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
